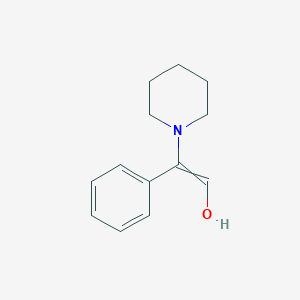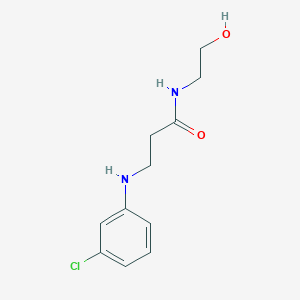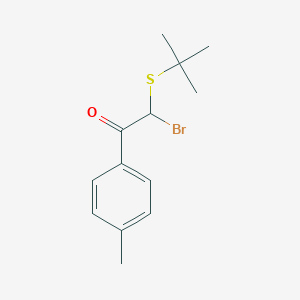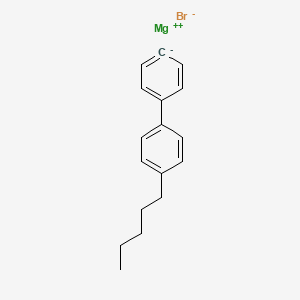![molecular formula C10H22Cl2O7P2 B14400422 Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate CAS No. 88406-08-0](/img/structure/B14400422.png)
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate is an organophosphorus compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two diethyl phosphonate groups and two 2-chloroethoxy groups attached to a central phosphoryl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the diethyl phosphonate group . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: Nucleophilic substitution reactions can replace the 2-chloroethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Bis(2-chloroethyl) phosphonate
- Diethyl (2-chloroethyl)phosphonate
Uniqueness
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical modifications .
Eigenschaften
CAS-Nummer |
88406-08-0 |
|---|---|
Molekularformel |
C10H22Cl2O7P2 |
Molekulargewicht |
387.13 g/mol |
IUPAC-Name |
bis(2-chloroethyl) 1-diethoxyphosphorylethyl phosphate |
InChI |
InChI=1S/C10H22Cl2O7P2/c1-4-15-20(13,16-5-2)10(3)19-21(14,17-8-6-11)18-9-7-12/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
GPWAPKOSSHOXHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)OP(=O)(OCCCl)OCCCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)


![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)



![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)


